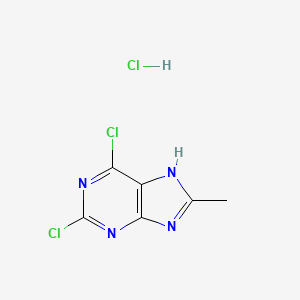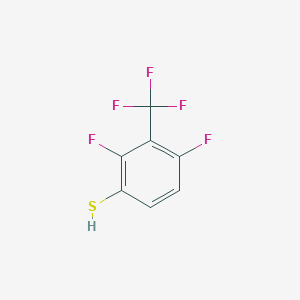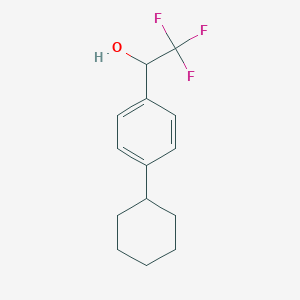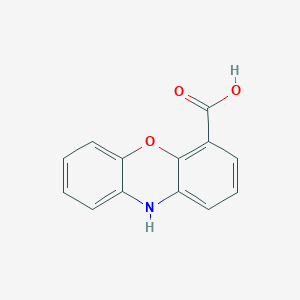
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an ethoxy group, and a methoxycarbonylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxy Group: This step often involves nucleophilic substitution reactions.
Attachment of the Methoxycarbonylphenyl Group: This can be done through esterification or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.
Ethoxy-Substituted Compounds: Such as ethoxybenzene derivatives.
Methoxycarbonylphenyl Compounds: Such as methyl 4-methoxycarbonylbenzoate.
Uniqueness
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H27NO5 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
benzyl (2S,4S)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27NO5/c1-3-28-20-13-14-24(23(26)29-16-17-7-5-4-6-8-17)21(15-20)18-9-11-19(12-10-18)22(25)27-2/h4-12,20-21H,3,13-16H2,1-2H3/t20-,21-/m0/s1 |
InChI-Schlüssel |
UVIJZRUSXMAQAO-SFTDATJTSA-N |
Isomerische SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


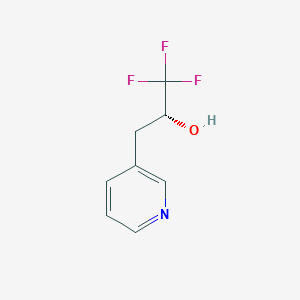


![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

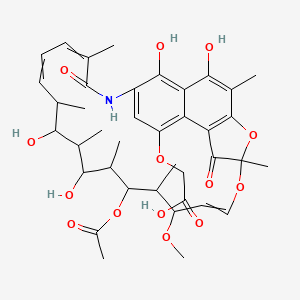
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
